molecular formula C11H13NO4 B045921 Methyl 4-nitro-3-phenylbutanoate CAS No. 34687-03-1

Methyl 4-nitro-3-phenylbutanoate

Cat. No. B045921
Key on ui cas rn: 34687-03-1
M. Wt: 223.22 g/mol
InChI Key: ZJFQGMLHRHGKEV-UHFFFAOYSA-N
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Patent
US08569294B2

Procedure details

A solution of methyl cinnamate (4.93 g, 30.4 mmol) and teteramethylguanidine (3.99 g, 34.6 mmol) in nitromethane (30 ml) was stirred for 6 hours at 90° C. After removal of the solvent under reduced pressure, the residue was partitioned between water and ethyl acetate, and the organic layer was washed with water and brine and then dried over sodium sulfate. The organic solvents were removed under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=4/1) to afford 4-nitro-3-phenyl-butyric acid methyl ester (4.02 g, 59%)
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N+:13]([CH3:16])([O-:15])=[O:14]>>[CH3:12][O:11][C:1](=[O:10])[CH2:2][CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:16][N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)(=O)OC
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
COC(CC(C[N+](=O)[O-])C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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